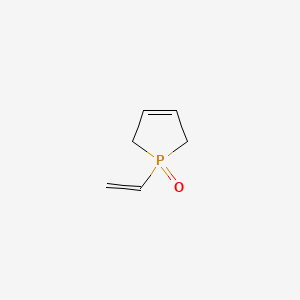
1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a versatile chemical compound with the molecular formula C6H9OP. It is known for its unique structure, which includes a phosphole ring with a vinyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of phosphole derivatives with vinyl-containing reagents. One common method includes the use of phosphole oxides and vinyl halides under basic conditions to facilitate the formation of the vinyl-phosphole bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity and properties.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles, leading to the formation of new phosphole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Phosphole oxides
Reduction: Ethyl-substituted phospholes
Substitution: Various phosphole derivatives with functional groups attached to the former vinyl position
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to different enzymes and receptors. This binding can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Vinyl-2,5-dihydrophosphole 1-oxide: Similar structure but with an oxide group instead of a vinyl group.
2,5-Dihydro-1H-phosphole: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethyl-2,5-dihydro-1H-phosphole: The vinyl group is replaced with an ethyl group, altering its chemical properties.
Uniqueness: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one stands out due to its vinyl group, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Eigenschaften
Molekularformel |
C6H9OP |
|---|---|
Molekulargewicht |
128.11 g/mol |
IUPAC-Name |
1-ethenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H9OP/c1-2-8(7)5-3-4-6-8/h2-4H,1,5-6H2 |
InChI-Schlüssel |
PHDYGZFSVKMMRD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP1(=O)CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)


![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
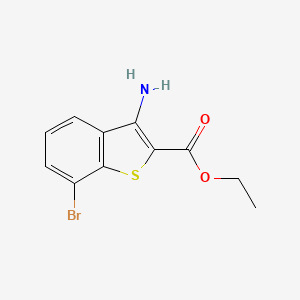
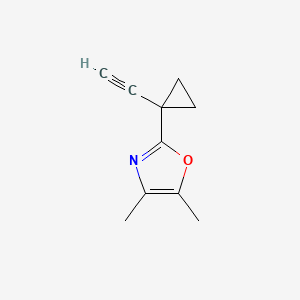
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
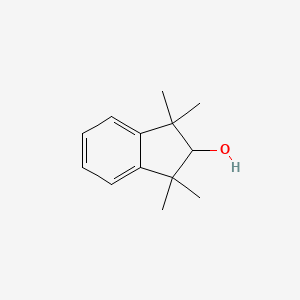

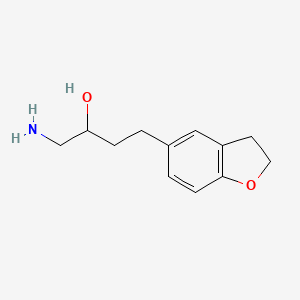
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
